Decarboxy Enrofloxacin
Overview
Description
Decarboxy Enrofloxacin is a derivative of Enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound, specifically, is an impurity or a metabolite of Enrofloxacin, characterized by the removal of the carboxyl group from the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Enrofloxacin typically involves the decarboxylation of Enrofloxacin. This process can be achieved through various chemical reactions, often involving the use of strong acids or bases under controlled temperatures. For instance, the decarboxylation can be facilitated by heating Enrofloxacin in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, Enrofloxacin. when required, it can be produced using large-scale chemical reactors where Enrofloxacin is subjected to decarboxylation under controlled conditions. The process involves precise temperature control and the use of catalysts to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Decarboxy Enrofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Decarboxy Enrofloxacin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and detection of fluoroquinolone residues in various matrices.
Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.
Medicine: Investigated for its potential use in developing new antibacterial agents with improved efficacy and reduced resistance.
Industry: Utilized in the development of veterinary pharmaceuticals and as a quality control marker in the production of Enrofloxacin .
Mechanism of Action
Decarboxy Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining the supercoiled structure of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The removal of the carboxyl group in this compound does not significantly alter its mechanism of action compared to Enrofloxacin .
Comparison with Similar Compounds
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: An active metabolite of Enrofloxacin, also used in human medicine.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Comparison: Decarboxy Enrofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and metabolic stability. Compared to Enrofloxacin and Ciprofloxacin, this compound may exhibit different absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWALDGPXSPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157205 | |
Record name | Decarboxy enrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-99-0 | |
Record name | Decarboxy enrofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxy enrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXY ENROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.